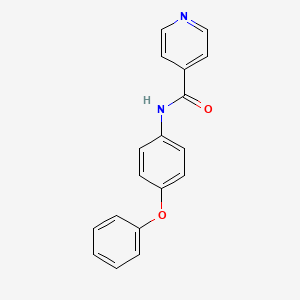

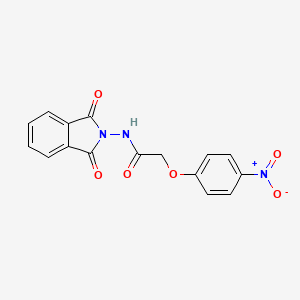

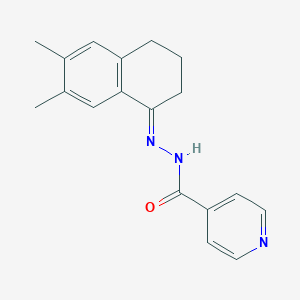

N-(4-phenoxyphenyl)isonicotinamide

Übersicht

Beschreibung

N-(4-phenoxyphenyl)isonicotinamide, also known as GW 6471, is a synthetic compound that belongs to the family of isonicotinamides. It is commonly used in scientific research for its ability to selectively block the peroxisome proliferator-activated receptor (PPAR) α.

Wirkmechanismus

N-(4-phenoxyphenyl)isonicotinamide selectively blocks PPARα by binding to its ligand-binding domain. This prevents the receptor from binding to its natural ligands, such as fatty acids and eicosanoids, and activating downstream signaling pathways. The exact mechanism by which PPARα blockade affects cellular function is still under investigation, but it is thought to involve changes in gene expression and cellular metabolism.

Biochemical and Physiological Effects

N-(4-phenoxyphenyl)isonicotinamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In liver cells, it can reduce lipid accumulation and inflammation, and improve glucose homeostasis. In skeletal muscle cells, it can enhance fatty acid oxidation and improve insulin sensitivity. In the cardiovascular system, it can reduce inflammation and atherosclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-phenoxyphenyl)isonicotinamide in lab experiments is its selectivity for PPARα. This allows researchers to investigate the specific role of this receptor in various biological processes without interfering with other signaling pathways. However, one limitation is that it may have off-target effects or interact with other proteins or enzymes in the cell, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N-(4-phenoxyphenyl)isonicotinamide. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as non-alcoholic fatty liver disease and type 2 diabetes. Another area of interest is its role in regulating inflammation and immune function, which may have implications for the treatment of autoimmune diseases and cancer. Finally, further investigation into the molecular mechanisms underlying its effects on PPARα signaling may lead to the development of more selective and potent PPARα antagonists.

Synthesemethoden

N-(4-phenoxyphenyl)isonicotinamide can be synthesized using a simple two-step process. First, 4-phenoxybenzoyl chloride is reacted with isonicotinic acid in the presence of a base to form N-(4-phenoxyphenyl)isonicotinic acid. This intermediate is then converted to the final product by reaction with ammonia or a primary amine.

Wissenschaftliche Forschungsanwendungen

N-(4-phenoxyphenyl)isonicotinamide is widely used in scientific research as a PPARα antagonist. PPARα is a nuclear receptor that plays a key role in regulating lipid metabolism, inflammation, and glucose homeostasis. By blocking PPARα, N-(4-phenoxyphenyl)isonicotinamide can be used to investigate the role of this receptor in various physiological and pathological processes.

Eigenschaften

IUPAC Name |

N-(4-phenoxyphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c21-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-16-4-2-1-3-5-16/h1-13H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPICOJYZCVQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356313 | |

| Record name | N-(4-PHENOXYPHENYL)ISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255904-98-4 | |

| Record name | N-(4-Phenoxyphenyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255904-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-PHENOXYPHENYL)ISONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B5842107.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5842138.png)

![2-(4-chlorophenyl)-N'-[(cyclohexylcarbonyl)oxy]ethanimidamide](/img/structure/B5842141.png)

![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)

![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)

![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)